7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
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Overview
Description
7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic compound that belongs to the class of indenoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione can be achieved through a one-pot multi-component reaction. This involves the condensation of aromatic aldehydes, indan-1,3-dione, dimedone, and p-toluidine or ammonium acetate in the presence of a heterogeneous CuO supported on a zeolite-Y catalyst in ethanol under reflux conditions . The reaction time is reduced, and the yield is excellent due to the catalytic activity of the CuO/zeolite-Y .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) and various amines are employed.
Major Products
The major products formed from these reactions include various quinoline derivatives, dihydro derivatives, and substituted quinolines .
Scientific Research Applications
7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione involves its interaction with various molecular targets and pathways. The compound’s quinoline moiety is known to interact with enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
7,7-dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11-dione: Similar in structure but with different aryl groups.
Indeno[1,2-b]quinoline-9,11(6H,10H)-dione: Lacks the dimethyl and 4-methylphenyl groups.
Uniqueness
7,7-dimethyl-10-(4-methylphenyl)-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indenoquinoline derivatives .
Properties
Molecular Formula |
C25H23NO2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
7,7-dimethyl-10-(4-methylphenyl)-5,6,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C25H23NO2/c1-14-8-10-15(11-9-14)20-21-18(12-25(2,3)13-19(21)27)26-23-16-6-4-5-7-17(16)24(28)22(20)23/h4-11,20,26H,12-13H2,1-3H3 |
InChI Key |
UFIOWZBOCPFQCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC4=C2C(=O)C5=CC=CC=C54 |
Origin of Product |
United States |
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